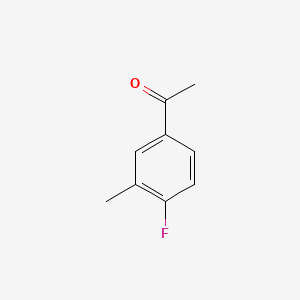

1-(4-Fluoro-3-methylphenyl)ethanone

説明

Contextual Significance of Substituted Acetophenones in Organic Synthesis

Substituted acetophenones, a class of organic compounds characterized by an acetophenone (B1666503) structure with additional functional groups on the phenyl ring, are of paramount importance in organic synthesis. wisdomlib.org They serve as versatile intermediates for the creation of a wide array of more complex molecules. wisdomlib.org Their utility stems from the reactivity of both the ketone functional group and the aromatic ring, allowing for a diverse range of chemical transformations. These compounds are foundational in the synthesis of various heterocyclic compounds, such as pyrazoles and chromones, and are also key starting materials for chalcones. wisdomlib.org The specific substituents on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule, enabling chemists to fine-tune its behavior for specific synthetic targets. This adaptability makes substituted acetophenones a staple in the toolbox of synthetic organic chemists.

Research Trajectories of 1-(4-Fluoro-3-methylphenyl)ethanone as a Core Synthetic Building Block

Within the broader class of substituted acetophenones, this compound has garnered significant attention as a core synthetic building block. Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, provides a unique combination of steric and electronic properties. The presence of the fluorine atom, in particular, can enhance the metabolic stability and binding affinity of downstream products, making it a desirable feature in medicinal chemistry. Research has increasingly focused on leveraging this compound as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents and agrochemicals. nih.gov Its role as a key intermediate allows for the efficient construction of complex molecular architectures, driving forward the discovery and development of new chemical entities. chemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-fluoro-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSVMBMJEYTUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302457 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-32-4 | |

| Record name | 369-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Fluoro-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluoro-3-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Fluoro 3 Methylphenyl Ethanone

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of 1-(4-Fluoro-3-methylphenyl)ethanone rely on well-established organic reactions. These routes are characterized by their reliability and generally high yields.

Friedel-Crafts Acylation Approaches to Fluoroacetophenones

A primary and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation of 2-fluorotoluene (B1218778). This electrophilic aromatic substitution reaction, first discovered by Charles Friedel and James Crafts in 1877, involves the introduction of an acyl group onto an aromatic ring. wikipedia.org

In a typical procedure, 2-fluorotoluene is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation. masterorganicchemistry.com The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring of 2-fluorotoluene. numberanalytics.com The substitution pattern is directed by the activating methyl group and the deactivating, yet ortho-para directing, fluoro group. This generally results in the formation of the desired para-substituted product, this compound, as the major isomer due to steric hindrance at the ortho position. youtube.com

The reaction is typically carried out at room temperature or with gentle heating, and yields are often reported to be high, sometimes exceeding 80%. The resulting monoacylated product is deactivated towards further substitution, which prevents the formation of di-acylated byproducts. organic-chemistry.org

Table 1: Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Condition |

| Starting Material | 2-Fluorotoluene |

| Acylating Agent | Acetyl chloride or Acetic anhydride |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane |

| Temperature | Room temperature to slightly elevated |

| Yield | >80% |

Oxidation-Reduction Reactions for this compound Formation

An alternative synthetic pathway involves a sequence of oxidation and reduction reactions. One reported method describes the formation of this compound from 4-fluoro-3-methylbenzoic acid and ethyl ketone through an oxidation-reduction reaction.

Another approach within this category is the oxidation of the corresponding secondary alcohol, 1-(4-fluoro-3-methylphenyl)ethanol (B2379336). This alcohol can be prepared through various methods, including the reduction of a different ketone or via Grignard reaction. The subsequent oxidation of 1-(4-fluoro-3-methylphenyl)ethanol to yield the target ketone can be achieved using a variety of oxidizing agents. Common reagents for this type of transformation include chromate-based reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412), and Swern oxidation conditions. The choice of oxidant depends on factors such as scale, desired selectivity, and tolerance of other functional groups in the molecule.

Hydrogenation Reactions in the Synthesis of this compound

Hydrogenation reactions can also be employed in the synthesis of this compound. One described method involves the reaction of 3-methyl benzophenone (B1666685) with hydrogen iodide and hydrofluoric acid to generate the target compound via a hydrogenation process.

More commonly, hydrogenation is used to prepare the precursor alcohol, 1-(4-fluoro-3-methylphenyl)ethanol, which can then be oxidized as described in the previous section. For instance, the catalytic hydrogenation of a suitable precursor containing a reducible functional group can yield the desired alcohol.

Advanced Synthetic Strategies and Optimization

In response to the growing demand for more efficient and environmentally friendly chemical processes, advanced synthetic strategies for this compound are being explored.

Catalytic Systems for Enhanced Synthesis Yields

Research into novel catalytic systems for Friedel-Crafts acylation aims to improve yields, reduce reaction times, and minimize the use of hazardous and moisture-sensitive catalysts like aluminum chloride. While specific examples for the synthesis of this compound are not extensively detailed in the provided results, general trends in Friedel-Crafts catalysis are applicable.

The use of solid acid catalysts, such as zeolites, offers advantages in terms of catalyst recovery and reusability, contributing to a more sustainable process. wikipedia.org Other Lewis acids like iron(III) chloride (FeCl₃) can also be effective. masterorganicchemistry.com Furthermore, methodologies utilizing catalytic amounts of a Lewis acid, rather than stoichiometric quantities, are highly desirable. In industrial applications, continuous flow synthesis processes are increasingly employed to enhance efficiency, scalability, and precise control over reaction parameters.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. whiterose.ac.uk The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

In the context of this compound synthesis, applying green chemistry principles could involve several approaches. For the Friedel-Crafts acylation, replacing traditional Lewis acids with more environmentally benign alternatives is a key area of research. For instance, some studies have explored using graphite (B72142) in place of aluminum chloride for certain alkylations. wikipedia.org

Reactivity and Mechanistic Investigations of 1 4 Fluoro 3 Methylphenyl Ethanone

Electrophilic and Nucleophilic Reaction Pathways of the Acetophenone (B1666503) Moiety

The acetophenone portion of 1-(4-fluoro-3-methylphenyl)ethanone is a hub of reactivity, enabling a variety of chemical transformations. The carbonyl group can act as an electrophile, while the adjacent methyl group possesses acidic protons, allowing it to act as a nucleophile after deprotonation.

Acyl Group Transformations

The acetyl group can undergo a range of reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in synthesizing more complex molecular architectures.

One of the most important reactions involving the acyl group is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. In the case of this compound, it reacts with various aromatic aldehydes to form chalcones. These chalcones are valuable intermediates in the synthesis of heterocyclic compounds such as pyrimidines. The reaction proceeds through the formation of an enolate ion from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Another significant transformation is the Mannich reaction , a three-component condensation involving an active hydrogen compound (in this case, the α-methyl group of the acetophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. The product is a β-amino carbonyl compound known as a Mannich base. The reaction is initiated by the formation of an iminium ion from the amine and aldehyde, which then acts as the electrophile for the enol form of the acetophenone.

The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones into the corresponding amides. This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine. The reaction proceeds through a complex mechanism involving the formation of a thioamide intermediate, which is then hydrolyzed to the amide. This transformation effectively results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its oxidation.

The Baeyer-Villiger oxidation is another key reaction of the acyl group. This reaction involves the oxidation of a ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. The reaction proceeds via the "Criegee intermediate" and involves the migration of a group from the carbonyl carbon to the adjacent oxygen atom. The migratory aptitude of different groups determines the regioselectivity of the reaction. For aryl alkyl ketones, the aryl group generally has a higher migratory aptitude than the alkyl group.

Aromatic Ring Functionalization

The substitution pattern on the aromatic ring of this compound directs the regioselectivity of further functionalization. The fluorine atom at position 4 is an ortho-, para-directing deactivator, the methyl group at position 3 is an ortho-, para-directing activator, and the acetyl group at position 1 is a meta-directing deactivator. The interplay of these directing effects governs the outcome of electrophilic aromatic substitution reactions.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially substitute at the positions most activated by the combined electronic effects of the existing substituents. The fluorine atom, being highly electronegative, deactivates the ring towards electrophilic attack through a strong inductive effect (-I), but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. The methyl group is an activating group that directs ortho and para through an inductive effect (+I) and hyperconjugation. The acetyl group is a deactivating group due to its electron-withdrawing resonance and inductive effects, directing incoming electrophiles to the meta position. The cumulative effect of these groups will determine the position of substitution.

Nucleophilic aromatic substitution (SNAr) is also a possible reaction pathway, particularly involving the displacement of the fluorine atom. For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group. The acetyl group provides some activation, and the fluorine atom can act as a leaving group, although it is not as good as other halogens like chlorine or bromine.

Specific Chemical Transformations

Building upon the general reactivity principles, several specific chemical transformations of this compound have been investigated, leading to a variety of functionalized derivatives.

Halogenation Reactions, including Bromination of this compound

Halogenation of the aromatic ring is a common transformation. The regioselectivity of bromination is governed by the directing effects of the substituents. Given the existing substitution pattern, electrophilic bromination is expected to occur at the positions activated by the methyl group and not strongly deactivated by the acetyl group.

Furthermore, the α-position of the acetyl group can also be halogenated. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS). This reaction typically proceeds via an enol or enolate intermediate and is often catalyzed by acid or base. The resulting α-halo ketone is a versatile intermediate for further synthetic transformations.

Oxidation Reactions of this compound

The acetyl group of this compound can be oxidized to a carboxylic acid group, yielding 4-fluoro-3-methylbenzoic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

The Baeyer-Villiger oxidation, as mentioned earlier, represents another oxidative pathway for the acetyl group, leading to the formation of an ester. The migratory aptitude of the 4-fluoro-3-methylphenyl group versus the methyl group will determine the final product. Generally, aryl groups have a higher migratory aptitude than methyl groups, suggesting the formation of 4-fluoro-3-methylphenyl acetate.

Catalytic Transformations Involving this compound

Catalytic methods offer efficient and selective routes for the transformation of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

For instance, derivatives of this compound bearing a halogen substituent on the aromatic ring can participate in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination . This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is crucial for the synthesis of various aniline (B41778) derivatives.

The reactivity of this compound and its derivatives in other catalytic systems, such as those based on copper and rhodium, also presents opportunities for novel transformations, including C-H activation and functionalization, although specific examples for this particular substrate are less commonly reported in readily available literature.

Influence of Fluoro and Methyl Substituents on Reaction Outcomes

The presence of both a fluoro and a methyl group on the phenyl ring of this compound introduces competing electronic and steric effects that can significantly influence the outcome of a ruthenium-catalyzed arylation.

Electronic Effects:

The fluorine atom at the para-position is a strongly electron-withdrawing group. Research on the ruthenium-catalyzed C-H arylation of fluoroarenes has shown that C-H activation can occur, although it has been historically challenging without the presence of a directing group. acs.org In such cases, the arylation site selectivity is governed by both electronic and steric factors. acs.org The electron-withdrawing nature of fluorine can make the ortho-C-H bonds more acidic and potentially more susceptible to activation.

Conversely, the methyl group at the meta-position is electron-donating. This electronic contribution can influence the electron density of the aromatic ring and, consequently, its reactivity towards the ruthenium catalyst.

Steric Effects:

The methyl group at the 3-position presents a steric hindrance around one of the ortho-C-H bonds (the C-2 position). In transition metal-catalyzed C-H activation, steric hindrance often plays a decisive role in regioselectivity, favoring functionalization at the less hindered site. Therefore, in the case of this compound, arylation would be expected to occur preferentially at the C-H bond ortho to the acetyl group that is not flanked by the methyl group (the C-6 position).

Combined Influence:

The interplay between the electron-withdrawing fluoro group and the electron-donating, sterically hindering methyl group would likely result in a complex reactivity profile. While the fluorine atom enhances the acidity of the ortho C-H protons, the methyl group physically obstructs one of these sites. Therefore, it is highly probable that a ruthenium-catalyzed ortho-arylation of this compound would yield a product functionalized at the less sterically hindered ortho position.

Studies on the arylation of aromatic nitriles, where the cyano group acts as a directing group, have also noted that arylation predominantly occurs at the ortho positions. nih.gov This further supports the expectation that the acetyl group in this compound would direct arylation to its ortho positions, with the regioselectivity being further refined by the substituents.

Below is a hypothetical reaction scheme based on the expected reactivity of related compounds.

Hypothetical Ruthenium-Catalyzed Ortho-Arylation

| Substrate | Arylating Agent | Catalyst | Expected Major Product |

| This compound | Aryl Halide/Boronate | Ruthenium Complex | 1-(2-Aryl-4-fluoro-3-methylphenyl)ethanone |

This table illustrates the likely outcome of a ruthenium-catalyzed ortho-arylation, where the new aryl group is introduced at the less sterically hindered position ortho to the acetyl directing group.

Derivative Synthesis and Structure Activity Relationship Sar Studies Based on 1 4 Fluoro 3 Methylphenyl Ethanone

Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain α,β-unsaturated carbonyl system, are pivotal intermediates in the synthesis of numerous heterocyclic compounds. Their preparation often serves as the initial step in creating more complex molecular architectures.

Claisen-Schmidt Condensation for Chalcone Formation from 1-(4-Fluoro-3-methylphenyl)ethanone

The primary method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation between an acetophenone (B1666503) derivative, in this case, this compound, and an aromatic aldehyde that lacks an α-hydrogen. researchgate.net

A general procedure involves treating this compound with a selected aromatic aldehyde in a solvent such as ethanol, using a base like lithium hydroxide (B78521) as a catalyst. researchgate.net The reaction mixture is typically stirred at room temperature. researchgate.net The base deprotonates the α-carbon of the ketone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the chalcone. nih.gov The use of different bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is also common in this type of condensation. researchgate.net

Structural Diversification of Chalcones for Biological Screening

A key strategy for developing new potential therapeutic agents is the creation of a diverse library of related compounds for biological evaluation. In the context of chalcones derived from this compound, structural diversity is primarily achieved by varying the substituent on the aromatic aldehyde used in the Claisen-Schmidt condensation. researchgate.net By introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) onto the aldehyde's phenyl ring, a wide range of chalcone analogues can be synthesized. This allows for the systematic exploration of structure-activity relationships (SAR), where the biological effects of different substituents can be compared. researchgate.netrsc.org

Research has demonstrated the synthesis of a series of (E)-1-(4-fluoro-3-methylphenyl)-3-(substituted aryl)prop-2-en-1-one intermediates (chalcones) for this purpose. researchgate.net The table below illustrates the variety of aldehydes that can be employed to generate a diverse set of chalcone derivatives.

Table 1: Examples of Substituted Aldehydes for Chalcone Diversification

| Aldehyde Substituent | Resulting Chalcone Intermediate |

|---|---|

| Thiophen-2-yl | (E)-1-(4-fluoro-3-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one |

| 4-Chlorophenyl | (E)-1-(4-fluoro-3-methylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 4-Bromophenyl | (E)-1-(4-fluoro-3-methylphenyl)-3-(4-bromophenyl)prop-2-en-1-one |

| 4-Nitrophenyl | (E)-1-(4-fluoro-3-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

| 2-Chlorophenyl | (E)-1-(4-fluoro-3-methylphenyl)-3-(2-chlorophenyl)prop-2-en-1-one |

| 2,4-Dichlorophenyl | (E)-1-(4-fluoro-3-methylphenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |

| 3,4,5-Trimethoxyphenyl | (E)-1-(4-fluoro-3-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

| 4-Hydroxyphenyl | (E)-1-(4-fluoro-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

This table is based on intermediates described for further synthesis. researchgate.net

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their wide range of biological activities. organic-chemistry.org They are commonly synthesized from chalcone precursors. organic-chemistry.orgacs.org

Cyclization Reactions with Chalcone Intermediates

The conversion of chalcones into pyrazolines is a well-established synthetic transformation. organic-chemistry.org The most common method involves the cyclization of the α,β-unsaturated ketone system of the chalcone with a hydrazine (B178648) derivative. organic-chemistry.orgacs.org

Specifically, chalcones derived from this compound are condensed with reagents like phenylhydrazine (B124118) in a suitable solvent, such as glacial acetic acid. researchgate.net The reaction mixture is typically heated under reflux for several hours. researchgate.net The mechanism is believed to proceed via a Michael addition of the hydrazine to the enone system of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring. The use of acetic acid can act as a catalyst for the reaction. acs.org

Design and Synthesis of Substituted Pyrazolines with Potential Bioactivity

The design of novel pyrazoline derivatives for biological screening involves the strategic selection of substituents on both the chalcone backbone and the hydrazine reagent. The synthesis of a series of 3-(4-fluoro-3-methylphenyl)-1-phenyl-5-(substituted)-2-pyrazolines demonstrates this principle. researchgate.net Starting with the diverse set of chalcones described in section 4.1.2, reaction with phenylhydrazine yields a corresponding library of N-phenyl pyrazoline derivatives. researchgate.net

This approach allows researchers to probe how different substituents at the C-5 position of the pyrazoline ring, which originate from the various aromatic aldehydes, influence biological activity. The fluorine and methyl groups from the original ketone are conserved at the C-3 position of the pyrazoline ring, providing a constant structural feature across the series. researchgate.net The systematic variation of the C-5 substituent is a cornerstone of SAR studies aimed at identifying compounds with enhanced potency or specific activity profiles.

Table 2: Synthesis of Substituted Pyrazoline Derivatives

| Chalcone Intermediate (Substituent) | Pyrazoline Product | Yield | Melting Point (°C) |

|---|---|---|---|

| 1a (Thiophen-2-yl) | 2a: 3-(4-fluoro-3-methylphenyl)-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 73% | 125 – 127 |

| 1b (Phenyl) | 2b: 3-(4-fluoro-3-methylphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole | - | - |

| 1c (4-Methylphenyl) | 2c: 3-(4-fluoro-3-methylphenyl)-5-(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | - | - |

| 1d (4-Methoxyphenyl) | 2d: 3-(4-fluoro-3-methylphenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | - | - |

| 1e (4-Chlorophenyl) | 2e: 5-(4-chlorophenyl)-3-(4-fluoro-3-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | - | - |

| 1f (4-Bromophenyl) | 2f: 5-(4-bromophenyl)-3-(4-fluoro-3-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | - | - |

| 1g (4-Nitrophenyl) | 2g: 3-(4-fluoro-3-methylphenyl)-5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | - | - |

| 1h (2-Chlorophenyl) | 2h: 5-(2-chlorophenyl)-3-(4-fluoro-3-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | - | - |

| 1i (2,4-Dichlorophenyl) | 2i: 5-(2,4-dichlorophenyl)-3-(4-fluoro-3-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | - | - |

| 1j (3,4,5-Trimethoxyphenyl) | 2j: 3-(4-fluoro-3-methylphenyl)-1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | - | - |

Data derived from a study on the synthesis and activity of novel pyrazolines. researchgate.net Dashes indicate data not provided in the source.

Synthesis of Imidazole (B134444) Derivatives

Imidazole is another vital heterocyclic scaffold found in many biologically active molecules. Several synthetic strategies exist to construct the imidazole ring, some of which are applicable to acetophenone starting materials like this compound.

One common pathway is the Radziszewski synthesis and its variations, which can produce di-, tri-, or tetrasubstituted imidazoles. A one-pot, four-component reaction involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. To apply this to this compound, the ketone would first need to be halogenated at the α-carbon to form 2-bromo-1-(4-fluoro-3-methylphenyl)ethanone. This α-haloketone could then serve as the key precursor in the multicomponent reaction.

Another modular approach involves the initial oxidation of the methyl ketone to a glyoxal (B1671930) intermediate. For instance, this compound could be oxidized using a system like catalytic hydrobromic acid (HBr) in dimethyl sulfoxide (B87167) (DMSO). The resulting phenylglyoxal (B86788) derivative can then be condensed with an aldehyde and an ammonia (B1221849) source, such as ammonium acetate, to form the 2,4-disubstituted imidazole ring. This method allows for the incorporation of diversity at two positions of the imidazole ring by selecting different aldehydes.

Synthesis of Other Key Organic Intermediates (e.g., Cyclohexene (B86901) Derivatives)

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex organic intermediates, including various derivatives. While the direct synthesis of cyclohexene derivatives from this specific ketone is not extensively detailed in readily available literature, the reactivity of the ethanone (B97240) group allows for a variety of transformations that can lead to cyclic structures. The ethanone functional group can undergo reduction to a secondary alcohol or oxidation to a carboxylic acid. Furthermore, the fluorine atom on the phenyl ring can be substituted through nucleophilic aromatic substitution reactions, opening pathways to a diverse range of derivatives.

For instance, a plausible synthetic route to a cyclohexene derivative could involve an initial aldol (B89426) condensation of this compound with another carbonyl compound. This would be followed by dehydration to yield an α,β-unsaturated ketone. A subsequent Michael addition reaction with a suitable nucleophile, followed by an intramolecular cyclization and further transformations, could theoretically lead to the formation of a cyclohexene ring system. The precise reaction conditions and reagents would be critical in directing the outcome of these synthetic steps.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound correlates with its biological activity. For derivatives of this compound, these studies involve systematically altering parts of the molecule to observe the effects on their biological targets.

The biological activity of compounds derived from this compound is significantly influenced by the nature and position of various substituents. The presence of a fluorine atom, for example, is known to potentially enhance metabolic stability and binding affinity to target proteins. researchgate.net

The strategic placement of fluorine in drug candidates can lead to improved biological activity. researchgate.net Altering substituents on the phenyl ring or modifying the ethanone side chain can lead to a wide range of biological effects. For example, replacing the methyl group with a trifluoromethyl group can drastically alter the electronic properties and lipophilicity of the molecule, which in turn can have a profound impact on its pharmacokinetic and pharmacodynamic profile. researchgate.net

SAR studies on related structures, such as tropane (B1204802) derivatives, have shown that modifications at various positions can significantly affect binding affinity to biological targets like the dopamine (B1211576) transporter (DAT). nih.gov These studies help in identifying the structural requirements for potency and selectivity. nih.gov

The following interactive table illustrates hypothetical SAR data for derivatives of this compound, demonstrating the potential impact of substituent changes on biological activity.

Table 1: Interactive SAR Data for Hypothetical this compound Derivatives

| Derivative ID | R1 Substituent | R2 Substituent | Biological Activity (IC₅₀ in µM) |

| Deriv-001 | -CH₃ | -H | 15.2 |

| Deriv-002 | -CF₃ | -H | 1.8 |

| Deriv-003 | -CH₃ | -OH | 25.6 |

| Deriv-004 | -CH₃ | -NH₂ | 12.1 |

| Deriv-005 | -Cl | -H | 8.5 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. nih.gov These models establish a mathematical relationship between the chemical structure and biological activity, aiding in the design of more potent and selective drug candidates. nih.gov

For derivatives of this compound, QSAR models can be developed to correlate molecular descriptors with their observed biological activities. Molecular descriptors can include electronic properties (such as partial charges), steric properties (like molecular volume), and hydrophobic properties (such as the partition coefficient, logP).

For example, a QSAR study on antimalarial compounds highlighted the importance of certain descriptors in determining activity. nih.gov Similarly, for derivatives of this compound, a QSAR model might reveal that increased hydrophobicity and the presence of an electron-withdrawing group at a specific position enhance biological activity.

A general form of a QSAR equation is:

Biological Activity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Where 'c' represents the coefficients determined from the regression analysis.

The following interactive table provides a hypothetical dataset that could be used for building a QSAR model for derivatives of this compound.

Table 2: Interactive Dataset for QSAR Modeling of Hypothetical Derivatives

| Derivative ID | LogP | Molecular Weight | Electronic Parameter (Hammett Constant) | Experimental Activity (pIC₅₀) |

| Deriv-001 | 2.5 | 152.17 | 0.00 | 4.82 |

| Deriv-002 | 3.5 | 206.16 | 0.54 | 5.74 |

| Deriv-003 | 2.3 | 168.17 | -0.37 | 4.59 |

| Deriv-004 | 2.4 | 167.19 | -0.66 | 4.92 |

| Deriv-005 | 2.9 | 186.61 | 0.23 | 5.07 |

This table presents hypothetical data for illustrative purposes.

Advanced Spectroscopic Characterization and Elucidation of 1 4 Fluoro 3 Methylphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can be used to assign specific protons and carbons and to characterize the electronic environment of the fluorine substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy for 1-(4-Fluoro-3-methylphenyl)ethanone, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals for the two methyl groups and the three aromatic protons.

The acetyl methyl protons (-COCH₃) typically appear as a sharp singlet in the upfield region of the spectrum. The aromatic methyl protons (-CH₃) also present as a singlet, slightly downfield compared to the acetyl methyl group. The three protons on the phenyl ring exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. These patterns are crucial for confirming the substitution pattern on the aromatic ring. acs.org

Key ¹H NMR Spectral Features for this compound:

Acetyl Methyl Protons: A singlet integrating to three protons.

Aromatic Methyl Protons: A singlet integrating to three protons.

Aromatic Protons: A set of multiplets or distinct doublets and doublet of doublets in the downfield aromatic region, corresponding to the three protons on the substituted phenyl ring.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constants (J Hz) |

| Acetyl CH₃ | ~2.36 | Singlet | 3H | N/A |

| Aromatic CH₃ | ~2.36 | Singlet | 3H | N/A |

| Aromatic H | ~7.12 | Doublet of Doublets | 1H | J = 8.4 Hz |

| Aromatic H | ~7.43-7.56 | Multiplet | 2H | N/A |

| Aromatic H | ~7.88 | Doublet | 1H | N/A |

| Data is representative and may vary based on solvent and instrument frequency. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete characterization of the carbon framework. The spectrum will show signals for the carbonyl carbon, the two methyl carbons, and the six aromatic carbons.

The carbonyl carbon (C=O) is characteristically found far downfield. chemicalbook.com The carbons of the two methyl groups appear at the upfield end of the spectrum. The six aromatic carbons give rise to six distinct signals, with their chemical shifts influenced by the attached substituents (acetyl, methyl, and fluorine). The carbon atom directly bonded to the fluorine atom (C-F) will appear as a doublet due to carbon-fluorine spin-spin coupling, a key diagnostic feature. chemicalbook.com

| Carbon Assignment | Chemical Shift (δ ppm) |

| Carbonyl (C=O) | ~197.2 |

| Aromatic C (ipso to Acetyl) | ~132.6 |

| Aromatic C (ipso to Fluoro) | ~138.4 |

| Aromatic CH | Varies |

| Aromatic CH | Varies |

| Aromatic CH | Varies |

| Aromatic C (ipso to Methyl) | Varies |

| Acetyl CH₃ | Varies |

| Aromatic CH₃ | Varies |

| Data is representative and may vary based on solvent and instrument frequency. |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Group Characterization

¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique provides clean spectra with a wide chemical shift range, making it very sensitive to the local electronic environment of the fluorine atom. nih.gov

For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom. The precise chemical shift of this signal provides information about the electronic effects of the acetyl and methyl groups on the fluorine's environment. Furthermore, this signal would be split into a multiplet due to coupling with the neighboring aromatic protons, confirming its position on the phenyl ring. The magnitude of these coupling constants can provide further structural insights. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. chemicalbook.com The most prominent of these is the strong absorption corresponding to the carbonyl (C=O) group of the ketone. Another significant absorption is that of the carbon-fluorine (C-F) bond. Aromatic C-H and C=C stretching and bending vibrations are also observable. chemicalbook.com

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | ~1660 | Strong |

| Carbon-Fluorine (C-F) | Stretch | ~1250 | Medium |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| Aromatic C-H | Bend (out-of-plane) | ~880-790 | Strong |

| Data is representative and may vary based on the sampling method (e.g., KBr pellet, thin film). |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (152.17 g/mol ). uni.lu Under electron ionization (EI), the molecular ion undergoes fragmentation, breaking into smaller, stable charged fragments. A common fragmentation pathway for acetophenones is the loss of the methyl group (•CH₃) or the acetyl group (CH₃CO•). The resulting fragmentation pattern is a unique fingerprint for the compound.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 152.17 | Molecular Ion |

| [M - CH₃CO]⁺ | 109 | Loss of acetyl group |

| [M - F]⁺ | 133 | Loss of fluorine atom |

| Fragmentation patterns are predictive and can be confirmed by high-resolution mass spectrometry. uni.lu |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. This data is then compared to the theoretical composition calculated from the molecular formula.

For this compound, with a molecular formula of C₉H₉FO, the theoretical elemental composition can be precisely calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and empirical formula of the synthesized compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 71.04% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 5.98% |

| Fluorine | F | 19.00 | 1 | 19.00 | 12.49% |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.52% |

| Total | 152.17 | 100.00% | |||

| Theoretical values based on the molecular formula C₉H₉FO. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering critical insights into the conformation and packing of crystalline solids. For this compound and its derivatives, X-ray diffraction studies illuminate the influence of substituent groups on their molecular geometry and crystal packing.

Research into the solid-state structures of protonated ketones and aldehydes using X-ray crystallography has also provided fundamental data on the intermediates of many acid-catalyzed organic reactions, highlighting the electrophilicity of the oxonium cations formed. nih.gov

Crystal Structure of Acetophenone (B1666503)

The crystal structure of the parent compound, acetophenone, was determined at 154 K. nih.gov This foundational data provides a baseline for understanding the structural impact of substituents on the phenyl ring and acetyl group.

Table 1: Crystallographic Data for Acetophenone nih.gov

| Parameter | Value |

| Formula | C₈H₈O |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 10.256 |

| b (Å) | 8.678 |

| c (Å) | 8.558 |

| α (°) | 90 |

| β (°) | 121.0 |

| γ (°) | 90 |

This data is provided for the parent compound, acetophenone, to serve as a structural reference.

Conformational Analysis of 2'-Fluoro-Substituted Acetophenone Derivatives

Studies on 2'-fluoro-substituted acetophenone derivatives have revealed a distinct conformational preference in the solid state. nih.gov X-ray crystallographic analysis of two such derivatives confirmed that they exclusively adopt an s-trans conformation, where the fluorine and oxygen atoms are in an anti-periplanar arrangement. nih.gov This preference is attributed to the strong repulsive forces between the two polar atoms in the alternative s-cis conformation. nih.gov

In these s-trans conformers, the through-space internuclear distances between the fluorine atom and the α-protons and α-carbon of the acetyl group were found to be smaller than the sum of their van der Waals radii, indicating a significant interaction. nih.gov For one of the studied derivatives, the Hα–F distance was measured at 2.39 x 10⁻¹⁰ m and the Cα–F distance at 2.77 x 10⁻¹⁰ m. nih.gov For a second derivative, these distances were 2.48 x 10⁻¹⁰ m and 2.74 x 10⁻¹⁰ m, respectively. nih.gov These relatively long distances suggest a weaker interaction than a typical hydrogen bond. nih.gov The conformational preference is thought to be significantly influenced by the dipole moment of the C-F bond. nih.gov

Crystal Structure of a Cathinone Derivative

A more complex derivative, 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride, which is a synthetic cathinone, has been characterized by single-crystal X-ray diffraction. mdpi.com This analysis provides detailed insight into the solid-state arrangement of a molecule bearing the core this compound structure.

The crystal structure reveals the presence of both R and S isomers within the unit cell. mdpi.com These molecules form chains consisting of the same isomer, and short contacts are observed between molecules within these chains. mdpi.com

Table 2: Crystallographic Data for 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one Hydrochloride mdpi.com

| Parameter | Value |

| Formula | C₁₆H₂₃ClFNO⁺ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.301(3) |

| b (Å) | 16.489(3) |

| c (Å) | 8.169(2) |

| α (°) | 90 |

| β (°) | 100.27(3) |

| γ (°) | 90 |

| Volume (ų) | 1629.5(6) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 1 4 Fluoro 3 Methylphenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has proven to be highly accurate for analyzing molecular properties such as vibrational frequencies, thermodynamic parameters, and electronic characteristics. nanobioletters.com For a molecule like 1-(4-Fluoro-3-methylphenyl)ethanone, DFT calculations can elucidate its fundamental chemical nature.

The first step in most quantum chemical calculations is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, the structure consists of a phenyl ring substituted with a fluorine atom and a methyl group, along with an acetyl group. DFT calculations can predict key bond lengths, bond angles, and dihedral angles. nanobioletters.com The acetyl group is typically planar, and the fluorine substituent is known to favor an s-trans conformation, which minimizes steric and electronic repulsion with the carbonyl oxygen.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative of typical results from DFT calculations, based on known values for similar structures.)

| Parameter | Bond/Angle | Predicted Value | Reference Value/Comment |

| Bond Length | C=O | ~1.21 Å | Typical for ketones. |

| C-F | ~1.34 Å | Consistent with aromatic fluorides. | |

| C-C (aromatic) | 1.38 - 1.41 Å | Standard benzene (B151609) ring values. | |

| C-C (acetyl) | 1.51 Å | ||

| Bond Angle | C-C-O (acetyl) | ~120° | Reflects sp² hybridization. |

| C-C-C (ring) | ~120° | Minor distortions due to substituents. nanobioletters.com |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) spectrum. Theoretical vibrational frequencies calculated via DFT can be compared with experimental data to validate the computational model. nanobioletters.com For this compound, key vibrational modes include the C=O stretching of the ketone, the C-F stretching, and various C-H bending modes of the aromatic ring and methyl groups.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound (Note: Theoretical values are representative and often scaled to better match experimental data.)

| Vibrational Mode | Experimental IR (KBr, cm⁻¹) | Theoretical DFT (cm⁻¹) | Assignment |

| C=O Stretch | 1660 (strong) | ~1670 | Ketone carbonyl group vibration. |

| C-F Stretch | 1250 (medium) | ~1255 | Carbon-fluorine bond vibration. |

| Aromatic C-H Bend | 880–790 | ~800-900 | Out-of-plane bending for a tri-substituted benzene ring. |

| CH₃ Stretch | Not specified | ~2950-3000 | Symmetric and asymmetric stretching of the methyl group. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comlibretexts.org The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. In this compound, the electron-withdrawing fluorine atom and carbonyl group influence the energy and distribution of these orbitals.

Table 3: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). youtube.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A small gap implies high chemical reactivity and low kinetic stability. |

Analysis would likely show the HOMO localized around the electron-rich aromatic ring, while the LUMO is concentrated on the electrophilic carbonyl carbon. This distribution helps predict sites for nucleophilic and electrophilic attack. researchgate.net

Molecular Docking Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Tuberculosis remains a major global health threat, and the emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new therapeutic agents. nih.govnih.gov The enoyl-acyl carrier protein reductase (InhA) is a well-validated target in M. tuberculosis as it is essential for the synthesis of mycolic acids, a critical component of the bacterial cell wall. nih.gov Molecular docking can be used to predict how derivatives of this compound might bind to the active site of this enzyme. The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. researchgate.net

The output of a docking simulation includes a scoring function that estimates the binding affinity, typically expressed in kcal/mol. researchgate.net A lower binding energy value indicates a more stable ligand-protein complex and a higher predicted affinity. By analyzing the binding mode, researchers can understand why certain derivatives bind more strongly than others. For example, the fluorine atom in a derivative might form a favorable halogen bond or hydrogen bond with a specific amino acid in the enzyme's active site, thereby enhancing its inhibitory potential.

Table 4: Illustrative Molecular Docking Results for Hypothetical Derivatives of this compound against Enoyl Reductase

| Compound | Modification on Parent Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative A | Addition of a hydroxyl group | -7.5 | TYR158, NAD900 |

| Derivative B | Replacement of methyl with ethyl group | -6.8 | PHE149, MET199 |

| Derivative C | Addition of an amino group | -8.2 | GLY96, ASP148 |

| Isoniazid (Control) | Standard Drug | -7.1 | TYR158, SER94 |

This analysis helps prioritize which novel derivatives should be synthesized and tested in vitro for their actual antimycobacterial activity, accelerating the drug discovery process. nih.gov

In Silico Prediction of Pharmacokinetic Profiles and Drug-Likeness of this compound

Computational chemistry offers valuable tools for the early assessment of a compound's potential as a drug candidate by predicting its pharmacokinetic profile and drug-likeness. These in silico methods allow for the evaluation of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its adherence to established criteria for oral bioavailability, without the need for initial laboratory experiments. For this compound, computational models provide a preliminary understanding of its viability as a scaffold in medicinal chemistry.

Drug-Likeness Scoring

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs. One of the most common methods for this assessment is Lipinski's Rule of Five. taylorandfrancis.com This rule establishes four simple physicochemical parameter cutoffs that are multiples of five. drugbank.com An orally active drug generally should not violate more than one of these rules. drugbank.com

The evaluation of this compound against Lipinski's Rule of Five is detailed in the table below. The analysis is based on its known molecular formula (C9H9FO) and molecular weight (152.17 g/mol ). sigmaaldrich.com

| Parameter | Value for this compound | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 152.17 g/mol | ≤ 500 g/mol | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | ≤ 10 | Yes |

| Log P (octanol-water partition coefficient) | 2.7 (Predicted) | ≤ 5 | Yes |

As the table indicates, this compound does not violate any of Lipinski's rules, suggesting it has favorable physicochemical properties for development as an orally administered drug.

Molecular Properties for Pharmacokinetic Profiling

Beyond general drug-likeness, computational tools can predict specific molecular properties that are crucial for a compound's pharmacokinetic profile. These properties provide insights into how the compound is likely to behave in a biological system.

Below is a table of key molecular properties for this compound, as would be predicted by in silico methods.

| Molecular Property | Predicted Value | Implication for Pharmacokinetics |

|---|---|---|

| Molecular Formula | C9H9FO | Provides the elemental composition. |

| Molecular Weight | 152.17 g/mol | Low molecular weight is favorable for absorption. sigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | A low TPSA is associated with good cell membrane permeability. |

| Number of Rotatable Bonds | 1 | A low number of rotatable bonds generally correlates with higher oral bioavailability. |

| Water Solubility | Predicted to be low to insoluble. | May require formulation strategies to improve absorption. |

| Gastrointestinal (GI) Absorption | Predicted to be high. | Suggests good absorption from the digestive tract. |

The in silico analysis suggests that this compound has a promising pharmacokinetic profile for a potential drug candidate. Its low molecular weight, limited number of rotatable bonds, and low polar surface area are all indicative of good membrane permeability and, consequently, high gastrointestinal absorption. While its predicted low water solubility could present a challenge for formulation, this is a common characteristic of many orally active drugs and can often be addressed through various medicinal chemistry strategies.

Applications of 1 4 Fluoro 3 Methylphenyl Ethanone in Specialized Chemical Synthesis

Role as a Pharmaceutical Intermediate

1-(4-Fluoro-3-methylphenyl)ethanone is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex pharmaceutical compounds. chemicalbook.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule to its target, a desirable characteristic in drug design.

Detailed research has shown its utility as a precursor for antitubercular agents. The structural motif of 4-fluoro-3-methylphenyl is found in compounds that have been investigated for their potential therapeutic properties. For instance, derivatives of this compound have been synthesized and evaluated for their biological activities, demonstrating its importance in the development of new drug candidates. The ethanone (B97240) group provides a reactive handle for various chemical transformations, allowing for the construction of diverse molecular architectures.

Applications in Agrochemical Synthesis

In the field of agrochemicals, this compound and its derivatives play a crucial role as intermediates in the synthesis of modern pesticides. A significant application is in the production of isoxazoline-substituted benzamide (B126) insecticides, a class of compounds known for their high efficacy.

One prominent example is the synthesis of Fluralaner, a potent insecticide and acaricide. A key intermediate in the synthesis of Fluralaner is 4-acetyl-2-methylbenzoic acid. This intermediate can be prepared from this compound through oxidation of the acetyl group to a carboxylic acid. This transformation highlights the utility of the ethanone moiety as a precursor to other functional groups necessary for the final agrochemical structure. The synthesis of Fluralaner from a derivative of this compound underscores the importance of this chemical in protecting crops and animal health.

Utility in Dye Synthesis

While direct, specific examples of large-scale dye production using this compound are not extensively documented in publicly available research, its chemical structure suggests a strong potential for its use in the synthesis of specialized dyes, particularly azo dyes. latakia-univ.edu.sy Azo dyes, characterized by the -N=N- functional group, are a large and important class of colorants.

The general synthesis of azo dyes often involves the diazotization of an aromatic amine and its subsequent coupling with a coupling component, which can be an electron-rich aromatic compound. The amino derivatives of this compound, which can be synthesized from the parent compound, could serve as either the diazonium component or the coupling component. The presence of the fluoro and methyl groups on the phenyl ring would be expected to influence the color, fastness, and other properties of the resulting dye. Research on the synthesis of azo dyes from similar acetophenone (B1666503) and aniline (B41778) derivatives provides a basis for its potential application in this field. latakia-univ.edu.sy

Development of Advanced Materials Precursors

The unique combination of a fluorine atom and an aromatic ring in this compound makes it an interesting candidate as a precursor for advanced materials. Fluorinated compounds are known to possess unique properties such as high thermal stability, chemical resistance, and specific optical and electronic characteristics.

While specific research on the direct use of this compound in the synthesis of advanced materials is not widely reported, its potential is significant. It could serve as a monomer or a key building block for the synthesis of:

Fluorinated Polymers: The development of novel fluorinated polymers with tailored properties is an active area of research. nih.gov The reactivity of the ethanone group allows for polymerization or modification to create polymers with specific functionalities.

Liquid Crystals: Fluorine-containing compounds are extensively used in the formulation of liquid crystal displays (LCDs) due to their influence on dielectric anisotropy and other key properties. The rigid phenyl ring and the polar fluorine atom of this compound are features commonly found in liquid crystal molecules.

Electronic Materials: The electronic properties of the fluorinated phenyl ring could be exploited in the synthesis of organic semiconductors or other functional electronic materials.

Further research into the derivatization and polymerization of this compound could open up new avenues for the creation of high-performance materials.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-(4-Fluoro-3-methylphenyl)ethanone

This compound has established itself as a significant building block in medicinal and organic chemistry. synhet.com Its primary role is not as an end-product with direct therapeutic use, but as a crucial synthetic intermediate for the construction of more complex, biologically active molecules. chemicalbook.com Research highlights that the unique substitution pattern of the phenyl ring, featuring both a fluorine atom and a methyl group, imparts desirable properties to its derivatives. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the methyl group influences its electronic properties and reactivity.

Key findings pinpoint its application as a precursor in the synthesis of potential antitubercular agents. The 4-fluoro-3-methylphenyl motif is recognized for contributing to enhanced metabolic stability in these compounds. Beyond this, the compound serves as a versatile starting material for a variety of chemical transformations, including oxidation to 4-fluoro-3-methylbenzoic acid and reduction to the corresponding secondary alcohol, 1-(4-fluoro-3-methylphenyl)ethanol (B2379336). Its utility as a foundational scaffold allows for extensive chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs. synhet.com

Emerging Avenues for Synthetic Innovation and Green Chemistry Integration

The conventional synthesis of this compound often relies on Friedel-Crafts acylation, which, while effective, typically employs Lewis acid catalysts like aluminum chloride that can generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic protocols. These emerging avenues prioritize the principles of green chemistry, aiming to reduce hazardous substance use, improve energy efficiency, and increase atom economy. rsc.orgignited.in

One promising direction is the adoption of biocatalysis. For instance, the use of microorganisms like Baker's Yeast (Saccharomyces cerevisiae) for the asymmetric reduction of acetophenones to chiral alcohols represents a green alternative to traditional chemical reductants. ignited.in While this applies to a reaction of the ketone, similar enzymatic or whole-cell systems could be explored for its synthesis. Another key area is the development of novel catalytic systems for the liquid-phase oxidation of the corresponding ethylbenzene (B125841) precursor, using molecular oxygen or air as the ultimate oxidant. researchgate.net This approach, particularly when performed in continuous flow reactors, can enhance selectivity and safety while minimizing byproducts. researchgate.netnih.gov Furthermore, microwave-assisted intramolecular Friedel-Crafts acylations have been shown to be an environmentally benign method for producing related cyclic ketones (1-indanones), suggesting that microwave technology could be applied to accelerate the synthesis of acetophenones with reduced reaction times and energy consumption. beilstein-journals.org

Potential for Novel Derivative Discovery and Targeted Biological Evaluation

The true potential of this compound lies in its role as a scaffold for generating novel derivatives with targeted biological activities. The acetyl group is a versatile handle for a wide range of chemical reactions, most notably condensation reactions to form larger, more complex structures.

Chalcones: Claisen-Schmidt condensation of this compound with various aromatic aldehydes can produce a library of chalcone (B49325) derivatives. Chalcones are well-documented pharmacophores known for a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects. nih.govnih.gov The α,β-unsaturated ketone system is a key feature responsible for many of these properties. nih.govijraset.com

Pyrazoles: The reaction of acetophenone-derived chalcones or the parent 1,3-diketones with hydrazine (B178648) derivatives is a classical and efficient method for synthesizing substituted pyrazoles. nih.govnih.gov Fluorinated pyrazoles are of considerable interest in medicinal chemistry, with derivatives exhibiting antimicrobial, anti-inflammatory, and kinase-inhibiting properties. nih.govmdpi.com

1,4-Dihydropyridines (DHPs): Chalcones derived from this compound can be further utilized in multicomponent reactions, such as the Hantzsch synthesis, to create 1,4-dihydropyridine (B1200194) derivatives. These heterocyclic compounds have shown promise as potent antimicrobial agents, particularly against Gram-positive bacteria. mdpi.com

The strategic design of new derivatives based on these scaffolds, incorporating the 4-fluoro-3-methylphenyl moiety, offers a clear path for discovering compounds with improved potency and selectivity against various therapeutic targets.

Table 1: Potential Derivatives of this compound and Their Associated Biological Activities

| Derivative Class | Synthetic Precursor(s) | Reported Biological Activities | References |

|---|---|---|---|

| Chalcones | This compound, Aromatic Aldehydes | Antimicrobial, Antiviral, Anti-inflammatory, Antitumor | nih.govnih.gov |

| Pyrazoles / Pyrazolines | Chalcones, Hydrazine Derivatives | Antimicrobial, Antifungal, Anti-inflammatory, Kinase Inhibition | nih.govnih.gov |

| 1,4-Dihydropyridines | Chalcones, Ethyl Acetoacetate, Ammonium (B1175870) Acetate | Antimicrobial (Antibacterial, Antifungal) | mdpi.com |

| 1-Indanones | Arylpropanoic Acid Derivatives (via intramolecular acylation) | Antiviral, Anti-inflammatory, Anticancer | beilstein-journals.orgresearchgate.net |

Integration of Advanced Computational and Spectroscopic Characterization Techniques

Future research will benefit significantly from the deeper integration of advanced analytical and computational methods to accelerate the drug discovery cycle. While standard spectroscopic techniques are essential for routine characterization, their synergy with computational tools provides a more profound understanding of molecular properties.

Spectroscopic Characterization: Comprehensive analysis using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) will remain fundamental for confirming the structure and purity of this compound and its derivatives. synhet.com High-resolution mass spectrometry is crucial for verifying elemental composition, while multi-nuclear NMR provides detailed insight into the precise molecular architecture.

Computational Modeling: Molecular docking studies are powerful tools for predicting the binding interactions between newly synthesized derivatives and their biological targets, such as bacterial or viral enzymes. This allows for the rational design of more potent inhibitors. Density Functional Theory (DFT) calculations can be employed to analyze the electronic structure, molecular geometry, and reactivity of the parent compound and its derivatives. mdpi.commit.edu These calculations can help explain experimental observations and predict the properties of yet-to-be-synthesized molecules, guiding synthetic efforts toward candidates with higher probabilities of success. The predicted collision cross-section (CCS) values from computational methods can also aid in compound identification in complex mixtures when coupled with ion mobility-mass spectrometry. uni.lu

Table 2: Reported Spectroscopic Data for this compound

| Technique | Solvent | Reported Chemical Shifts (δ) / Values | References |

|---|---|---|---|

| ¹H NMR | CDCl₃ | δ 7.88 (d, 1H, H-6) | |

| δ 7.56–7.43 (m, 2H, H-2 and H-5) | |||

| δ 2.36 (s, 3H, -COCH₃) | |||

| Molecular Formula | N/A | C₉H₉FO | |

| Molecular Weight | N/A | 152.17 g/mol | |

| Boiling Point | N/A | 215 °C |

Mentioned Compounds

Q & A

Q. Advanced

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., fluorine and methyl groups) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and molecular ion peaks (e.g., m/z 152 for the parent ion) .

- ¹H/¹³C NMR : Distinct signals for the acetyl group (~2.6 ppm for CH₃ and ~200 ppm for C=O) and aromatic protons (split due to fluorine coupling) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

How does the introduction of fluorine and methyl groups on the phenyl ring influence the compound's reactivity?

Q. Advanced

- Electronic Effects : The electron-withdrawing fluorine group deactivates the ring, directing electrophilic substitution to the para position relative to the methyl group. The methyl group provides steric hindrance, slowing meta-substitution .

- Thermodynamic Stability : Fluorine increases the compound’s thermal stability, as seen in its high boiling point (469.2 K) .

- Pharmacological Impact : Fluorine enhances bioavailability by reducing polar surface area, as per Veber’s rules (PSA <140 Ų), making derivatives promising in drug design .

How can researchers address discrepancies in thermodynamic data (e.g., boiling points) reported across different sources?

Advanced

Discrepancies may arise from measurement techniques (e.g., dynamic vs. static methods). To resolve:

Cross-Validate Data : Compare with trusted sources like NIST (boiling point: 469.2 K) .

Reproduce Experimentally : Use standardized equipment (e.g., calibrated ebulliometers).

Computational Validation : Apply group contribution methods (e.g., Joback) or DFT calculations to predict properties .

What pharmacological applications have been explored for derivatives of this compound?

Advanced

The compound serves as a precursor for antitubercular agents. For example, pyrazole derivatives synthesized from it showed inhibitory activity against Mycobacterium tuberculosis H37Rv (MIC: 1.6 µg/mL) . Docking studies reveal interactions with enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis .

What strategies mitigate hazards during handling of this compound in laboratory settings?

Q. Basic

- Storage : Keep in airtight containers away from oxidizing agents (risk of exothermic decomposition) .

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact .

- Waste Disposal : Neutralize with alkaline solutions before disposal to prevent environmental release .

How can computational chemistry aid in designing novel derivatives of this compound?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Predict interactions with biological targets (e.g., enzyme active sites) .

- DFT Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic routes .

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability, leveraging parameters like rotatable bonds (<10) and PSA (<140 Ų) .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced

- Chromatographic Interference : Co-elution of structurally similar byproducts (e.g., diacetylated derivatives) requires UPLC with PDA detection .

- Sensitivity Limits : Fluorine’s electronegativity complicates MS detection; use negative-ion ESI mode for enhanced sensitivity .

- Calibration Standards : Synthesize and characterize impurity references (e.g., 3'-methyl-4'-fluoroacetophenone isomers) for accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。